Ethyl 2-amino-2-(2,6-difluorophenyl)acetate
Description
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate is a fluorinated aromatic ester featuring an amino group at the α-position of the acetate moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting metabolic and neurological disorders. The 2,6-difluorophenyl group enhances metabolic stability and binding affinity to biological targets, while the ethyl ester improves solubility and facilitates further derivatization . Its structural uniqueness lies in the synergistic combination of fluorine substitution and the reactive amino group, enabling applications in asymmetric catalysis and drug discovery.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,6-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5,9H,2,13H2,1H3 |
InChI Key |
PIUKXXHBQBJXPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2,6-difluorophenyl)acetate typically involves the reaction of ethyl bromoacetate with 2,6-difluoroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2,6-difluoroaniline attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-amino-2-(2,6-difluorophenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(2,6-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Phenyl Groups
The following table highlights key structural analogs of Ethyl 2-amino-2-(2,6-difluorophenyl)acetate, focusing on substituent variations and their impact on properties:
Key Observations :
- Fluorine Regiochemistry : Compounds with 2,6-difluorophenyl groups (e.g., CAS 680217-71-4) exhibit superior metabolic stability compared to 2,4-difluorophenyl analogs due to reduced steric hindrance and enhanced electronic effects .
- Amino Group Impact: The α-amino group in the target compound enhances its reactivity in peptide coupling and chiral synthesis compared to non-amino analogs like Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate .
- Ester Group Variations : Methyl esters (e.g., CAS 1958125-88-6) generally exhibit lower hydrolytic stability than ethyl esters, limiting their utility in prolonged reactions .
Physicochemical and Functional Comparisons
Reactivity and Stereochemical Properties
- Chiral Resolution : Unlike Ethyl 2-(3,5-difluorophenyl)-2-hydroxy-2-(1H-pyrrol-2-yl)acetate (40am), which shows 60% enantiomeric excess via chiral HPLC , the target compound’s stereochemical behavior remains underexplored in the provided evidence.
- Hydrolytic Stability : The ethyl ester group in the target compound confers greater resistance to hydrolysis compared to methyl esters, as seen in Methyl 2-Fluoro-4-nitrophenylacetate (CAS 337529-74-5) .
Crystallographic and Thermal Properties
- Crystal Packing : Ethyl 2-(2,4-difluorophenyl)acetate forms hydrogen-bonded dimers via C–H···O interactions, a feature likely shared with the target compound due to structural similarities .
- Thermal Stability : Fluorinated analogs like Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) exhibit high thermal stability (>200°C), suggesting similar robustness in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
